2-[4-(hydroxymethyl)phenoxy]benzonitrile
Description
2-[4-(Hydroxymethyl)phenoxy]benzonitrile is a benzonitrile derivative featuring a hydroxymethyl-substituted phenoxy group at the 2-position of the benzonitrile core. For instance, 3-[4-(hydroxymethyl)phenoxy]benzonitrile () shares the same functional groups but differs in the substitution position, highlighting the importance of regiochemistry in such systems.
The benzonitrile scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.
Properties
CAS No. |
888967-61-1 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution-Based Synthesis
Nucleophilic aromatic substitution (NAS) is a cornerstone method for constructing the diaryl ether backbone of 2-[4-(hydroxymethyl)phenoxy]benzonitrile. In one approach, 4-fluorobenzonitrile reacts with 4-(hydroxymethyl)phenol under basic conditions. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates the displacement of fluoride by the phenolic oxygen at elevated temperatures (80–100°C, 12–24 hours) . This method yields the intermediate 4-[4-(hydroxymethyl)phenoxy]benzonitrile, which can be further functionalized.
Critical to this pathway is the electron-withdrawing effect of the nitrile group on the benzonitrile ring, which activates the para-fluorine atom for substitution. The reaction proceeds via a two-step mechanism: (1) deprotonation of the phenol to form a phenoxide ion and (2) nucleophilic attack on the fluorinated aromatic ring . Yields for this step typically range from 65% to 78%, with purity dependent on recrystallization solvents such as methanol or ethyl acetate .
Suzuki-Miyaura Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route, particularly for introducing aryl groups at specific positions. For example, 4-bromo-3-(hydroxymethyl)phenol can be coupled with benzonitrile-bearing boronic esters. Patent WO2018115362A1 details a one-pot synthesis using 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Compound B) and a biphenyl boronic acid derivative in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) . The reaction proceeds in a mixed solvent system (tetrahydrofuran:water = 3:1) at 60°C for 6 hours, achieving conversions exceeding 90% .
Key advantages of this method include:
-
Chemoselectivity : The boronic ester reacts preferentially at the bromine site, avoiding side reactions at the hydroxymethyl group.
-
Scalability : Catalyst loading as low as 0.5 mol% Pd enables cost-effective large-scale production .
Post-reduction steps using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may follow to stabilize intermediates .
Reductive Amination for Side-Chain Functionalization
Reductive amination is employed to introduce hydroxymethyl groups onto preformed diaryl ether frameworks. In a representative procedure, 2-[4-formylphenoxy]benzonitrile reacts with ammonia or primary amines in the presence of a reducing agent. For instance, PMC8862572 reports using 2-(hydroxymethyl)pyrrolidine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature . The aldehyde group is selectively reduced to a hydroxymethyl moiety, with yields averaging 70–85% after column chromatography .
This method’s success hinges on:
-
pH Control : Maintaining a mildly acidic environment (pH 4–6) via acetic acid enhances imine formation.
-
Solvent Choice : Methanol or ethanol optimizes solubility of both the aldehyde and amine components .
One-Pot Multi-Step Synthesis
Recent patents highlight integrated one-pot strategies to streamline production. WO2018115362A1 discloses a sequence where bromination, coupling, and reduction occur consecutively without isolating intermediates . The process involves:
-
Bromination : Treating 4-(hydroxymethyl)phenol with N-bromosuccinimide (NBS) in acetonitrile.
-
Coupling : Reacting the brominated intermediate with 4-cyanophenylboronic acid under Suzuki conditions.
-
Reduction : In situ reduction of ketone intermediates using NaBH₄ in methanol .
This approach reduces purification steps and improves overall yield (82–88%) while minimizing waste .
Purification and Characterization
Final purification often involves chromatographic techniques or recrystallization. Ethyl acetate/hexane mixtures (3:7 v/v) effectively separate the target compound from byproducts like unreacted boronic acids or palladium residues . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for quality control:
-
¹H NMR : Aromatic protons appear as multiplets at δ 7.4–8.1 ppm, while the hydroxymethyl group resonates as a singlet at δ 4.6 ppm .
-
HPLC : Retention times of 8.2–8.5 minutes using a C18 column and acetonitrile/water gradient .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Reagents | Scalability |
|---|---|---|---|---|
| NAS | 65–78 | 12–24 | Cs₂CO₃, DMF | Moderate |
| Suzuki-Miyaura | 85–90 | 6–8 | Pd(OAc)₂, PPh₃ | High |
| Reductive Amination | 70–85 | 4–6 | NaBH₃CN, MeOH | Low |
| One-Pot Synthesis | 82–88 | 10–12 | NBS, Pd catalyst, NaBH₄ | High |
The Suzuki-Miyaura and one-pot methods are preferred for industrial applications due to their efficiency and scalability, whereas reductive amination suits small-scale functionalization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)phenoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2-[4-(carboxyphenoxy)]benzonitrile.
Reduction: 2-[4-(hydroxymethyl)phenoxy]benzylamine.
Substitution: 2-[4-(hydroxymethyl)phenoxy]-3-nitrobenzonitrile (nitration product).
Scientific Research Applications
2-[4-(hydroxymethyl)phenoxy]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Table 2: Physical and Spectral Properties
Key Findings and Implications
Positional Isomerism : The substitution pattern (2- vs. 3-/4-position) significantly impacts molecular planarity and intermolecular interactions. For example, 2-[4-(azidomethyl)phenyl]benzonitrile () exhibits a dihedral angle of 46.41°, whereas 2-(4-methylphenyl)benzonitrile () shows 44.6°, suggesting subtle steric effects .
Functional Group Effects : Replacement of hydroxymethyl with azide () or trifluoromethyl () alters electronic properties and bioactivity. The azide group introduces reactivity for click chemistry, while CF₃ enhances metabolic stability .
Biological Relevance: Hydantoin-containing analogs () demonstrate potent androgen receptor antagonism, suggesting that the hydroxymethylphenoxy group in the target compound could similarly modulate receptor binding if positioned optimally .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(hydroxymethyl)phenoxy]benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzaldehyde derivatives and activated nitrile precursors. For example, coupling 4-(hydroxymethyl)phenol with 2-fluorobenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound . Solvent choice (polar aprotic solvents like DMF or DMSO) and temperature optimization are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the hydroxymethyl (-CH₂OH) and benzonitrile moieties. Aromatic proton splitting patterns and coupling constants help verify substitution positions .
- IR : Stretching bands for -C≡N (~2240 cm⁻¹) and -OH (~3200–3600 cm⁻¹) are diagnostic .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., hydroxyl interactions) .
- HPLC-MS : Validates purity and molecular weight (MW: 239.24 g/mol) .
Q. How does the hydroxymethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The hydroxymethyl group introduces sensitivity to acidic/basic conditions. Stability studies should include:
- pH-dependent hydrolysis : Monitor via HPLC in buffered solutions (pH 2–12). Degradation products (e.g., carboxylic acid derivatives) may form under strong acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C for most benzonitrile derivatives) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict transition states and activation energies for SNAr reactions. Solvent effects (PCM models) and substituent electronic parameters (Hammett σ values) guide reagent selection . Molecular docking (AutoDock Vina) may predict interactions if the compound has biological targets .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting reactivity or spectroscopic results)?
- Methodological Answer :
- Re-examining reaction conditions : Trace water or oxygen in solvents can alter reactivity. Use anhydrous solvents and inert atmospheres .
- Isotopic labeling : Deuterated analogs (e.g., -CD₂OH) clarify NMR assignments .
- Cross-validation : Compare results with structurally similar compounds (e.g., 2-fluoro or bromo analogs) to identify substituent-specific effects .
Q. How does the hydroxymethyl group’s electronic and steric profile affect regioselectivity in further functionalization reactions?
- Methodological Answer :
- Electronic effects : The -CH₂OH group is electron-donating, activating the para position for electrophilic substitution. Substituent directing can be confirmed via Hammett plots .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) on the hydroxymethyl group reduce reaction rates. Kinetic studies (e.g., time-resolved IR) quantify steric impacts .
Q. What are the potential biological interactions of this compound, and how can they be experimentally validated?
- Methodological Answer :
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to benzonitrile’s metabolic relevance .
- Cellular uptake studies : Radiolabeled compounds (¹⁴C or ³H) quantify permeability in Caco-2 cell monolayers .
- Molecular dynamics simulations : Predict binding affinities to receptors (e.g., G-protein-coupled receptors) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
